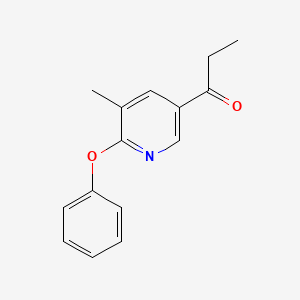
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.28 g/mol . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one typically involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as phenol, pyridine derivatives, and appropriate catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-3-yl)propan-1-one: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
1-(5-Methyl-6-phenylpyridin-3-yl)propan-1-one: This compound has a phenyl group instead of a phenoxy group, which can affect its interactions and applications.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-(5-methyl-6-phenoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-3-14(17)12-9-11(2)15(16-10-12)18-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
Clé InChI |
XYSFOJHLQUEWGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C(=C1)C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



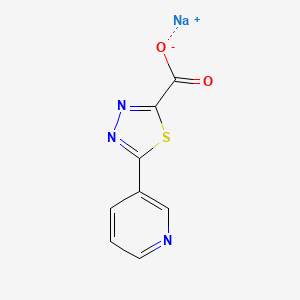

![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

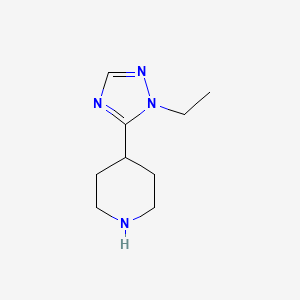

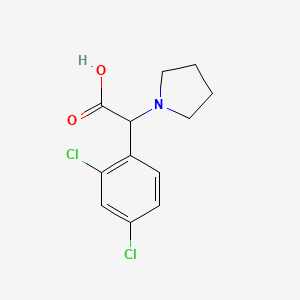


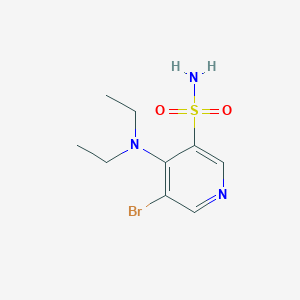
![(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11810984.png)
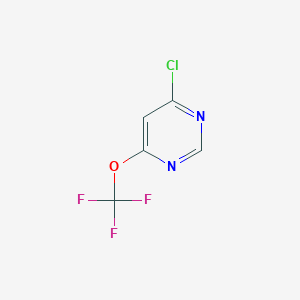
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
